1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one

5-HT1A receptor serotonergic pharmacology GPCR screening

This dual-fluorophenyl azepane-pyrrolidinone hybrid is a uniquely constrained, single-agent tool for simultaneous 5-HT1A receptor modulation and serotonin transporter inhibition (pKi 8.14/7.01). Its CNS MPO-favorable profile (logP 3.80, tPSA 72 Ų) and rigidified carbonyl-linked core make it a superior scaffold for hit-to-lead programs, avoiding the conformational noise of flexible-chain analogs. Differentiated from simpler, less lipophilic congeners that lose target engagement fidelity, this compound enables definitive polypharmacology interrogation without co-dosing.

Molecular Formula C23H24F2N2O2
Molecular Weight 398.454
CAS No. 1706131-46-5
Cat. No. B2543853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one
CAS1706131-46-5
Molecular FormulaC23H24F2N2O2
Molecular Weight398.454
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H24F2N2O2/c24-19-6-4-16(5-7-19)17-3-1-2-12-26(14-17)23(29)18-13-22(28)27(15-18)21-10-8-20(25)9-11-21/h4-11,17-18H,1-3,12-15H2
InChIKeyIWIXNEGSWLWWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one (CAS 1706131-46-5): Procurement-Relevant Structural and Pharmacological Profile


1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one (CAS 1706131-46-5) is a synthetic small molecule (MW 425.48 g/mol, molecular formula C24H25F2N3O2) featuring a pyrrolidin-2-one core N-substituted with a 4-fluorophenyl group and a 3-(4-fluorophenyl)azepane moiety linked via a carbonyl bridge. This compound belongs to a class of azepane-pyrrolidinone hybrids that have been explored as scaffolds for kinase inhibition and serotonergic targets. Physicochemical characterization indicates a calculated logP of 3.803 and a topological polar surface area (tPSA) of 72 Ų [1]. ChEMBL-annotated activity data identify this compound as a ligand for the 5-hydroxytryptamine receptor 1A (HTR1A; pKi = 8.14) and the sodium-dependent serotonin transporter (SLC6A4; pKi = 7.01) [1]. The compound is commercially available from specialist suppliers (e.g., Life Chemicals) [2], positioning it as an accessible tool compound for serotonergic and GPCR-focused screening campaigns.

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one: Structural and Pharmacological Differentiation from Closest Analogs


The target compound cannot be trivially substituted by simpler pyrrolidin-2-one or azepane congeners because its dual fluorophenyl substitution pattern and the seven-membered azepane ring jointly confer a unique combination of lipophilicity, conformational constraint, and polypharmacology. Removal of the 3-(4-fluorophenyl) substituent on the azepane ring—as in 4-(azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one—reduces both molecular weight (from 425.48 to 304.36 g/mol) and logP (from ~3.8 to ~2.3), fundamentally altering membrane permeability and target engagement profiles . Replacement of the N-(4-fluorophenyl) group with a 4-methoxyphenyl group (CAS 1705859-23-9) shifts the electronic character from electron-withdrawing to electron-donating, which has been explicitly noted to modulate CNS target selectivity [1]. The closest commercially cataloged analogs—including the 4-methoxyphenyl variant and the 3,4-dimethylphenyl variant (CAS 1705295-04-0)—differ in at least one aryl substitution, making direct pharmacological substitution unreliable without confirmatory re-screening [2].

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one vs. Closest Analogs


5-HT1A Receptor Binding Affinity (pKi) vs. Closest De-fluorinated and Ring-Modified Analogs

The target compound demonstrates a pKi of 8.14 (Ki ≈ 7.2 nM) at the human 5-HT1A receptor, as annotated in ChEMBL 20 via the ZINC database—derived from two independent observations [1]. This level of affinity is comparable to clinically relevant 5-HT1A ligands such as buspirone (Ki ~20 nM) and exceeds the affinity of the simple N-phenylpyrrolidin-2-one scaffold, which typically lacks sub-micromolar 5-HT1A activity without additional pharmacophoric elaboration [2]. The structurally simplified analog 4-(azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, lacking the aryl substituent on the azepane ring, has no reported 5-HT1A binding data, and the dramatic reduction in lipophilicity (logP 2.33 vs. 3.80) would predict substantially lower CNS target engagement . The dual fluorophenyl architecture of the target compound thus appears essential for achieving nanomolar 5-HT1A affinity within this chemotype.

5-HT1A receptor serotonergic pharmacology GPCR screening

Serotonin Transporter (SLC6A4) Affinity as a Differentiating Polypharmacological Feature

The target compound additionally binds the human serotonin transporter (SLC6A4) with a pKi of 7.01 (Ki ≈ 98 nM), based on a single annotated observation in ChEMBL 20 [1]. This dual 5-HT1A/SERT profile is uncommon among azepane-pyrrolidinone hybrids and represents a potential advantage for phenotypic screening in mood disorder or anxiety models where dual serotonergic modulation is therapeutically relevant [2]. By contrast, closely cataloged analogs such as the 4-methoxyphenyl variant (CAS 1705859-23-9) have been noted primarily for GPCR pathway modulation, with no published SERT affinity data [3]. The combination of moderate SERT affinity with potent 5-HT1A binding creates a functional profile reminiscent of vortioxetine-like multimodal serotonergic agents, albeit in a structurally distinct chemotype [2].

serotonin transporter SERT inhibition polypharmacology

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area as CNS Multiparameter Optimization (MPO) Descriptors

The target compound occupies a distinct physicochemical space characterized by logP = 3.80 and tPSA = 72 Ų [1]. These values place it within the favorable CNS MPO range (logP < 5, tPSA < 90 Ų) for brain penetrant compounds, as defined by the Wager CNS MPO scoring system [2]. In direct comparison, the de-arylated azepane analog 4-(azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one exhibits a substantially lower logP of 2.33 and a reduced tPSA of 34 Ų , which, while still CNS-eligible, reflects a markedly different permeability-solubility balance. The ~1.5 log unit difference in lipophilicity between the target and this closest commercially available analog predicts an approximately 30-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability, plasma protein binding, and nonspecific tissue distribution [2].

CNS druglikeness physicochemical profiling logP optimization

Ligand Efficiency Metrics for Fragment-Based and Lead-Optimization Prioritization

Using the ChEMBL-derived pKi values, the target compound exhibits a ligand efficiency (LE = 1.37 × pKi / heavy atom count) of approximately 0.36 for HTR1A and 0.31 for SLC6A4, based on 31 heavy atoms [1]. The lipophilic ligand efficiency (LLE = pKi − logP) for HTR1A is 4.34, indicating that the observed affinity is not merely driven by nonspecific hydrophobic interactions but reflects genuine molecular recognition [2]. These efficiency values compare favorably to the class-level benchmarks for CNS-active azepane derivatives, where potent PKB inhibitors (e.g., compound 4 from Breitenlechner et al.) achieved IC50 values of 4 nM but with different selectivity profiles [3]. The absence of published efficiency data for the closest commercial analogs means procurement decisions must rely on the target compound's documented values as the only benchmarked reference point within this specific chemotype.

ligand efficiency fragment-based drug discovery lead optimization

Conformational Restriction via the Azepane-Pyrrolidinone Carbonyl Linker vs. Flexible-Chain Analogs

The carbonyl linker bridging the azepane and pyrrolidin-2-one moieties introduces conformational rigidity that has been explicitly noted in the structurally analogous 4-methoxyphenyl variant as a feature that 'may improve binding selectivity' for CNS and GPCR targets [1]. This contrasts with flexible-chain aminoalkyl azepane derivatives described in patent literature (e.g., Novo Nordisk amides of aminoalkyl-substituted azepanes), which possess greater conformational freedom and correspondingly higher entropic penalties upon target binding [2]. While direct binding entropy measurements are not available for the target compound, the structural rationale—supported by crystallographic analyses of related azepane-based PKB inhibitors showing well-defined binding poses [3]—suggests that the rigidified scaffold of the target compound offers a procurement advantage for structure-based drug design campaigns seeking reduced conformational entropy in hit-to-lead optimization.

conformational restriction scaffold rigidity binding selectivity

Optimal Application Scenarios for 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Serotonergic GPCR and Transporter Dual-Target Phenotypic Screening in Neuropsychiatric Disease Models

The compound's documented dual activity at 5-HT1A (pKi = 8.14) and SLC6A4 (pKi = 7.01) [1] makes it a suitable single-agent tool for phenotypic assays requiring simultaneous modulation of serotonergic receptor signaling and serotonin reuptake. This profile is mechanistically aligned with multimodal antidepressants such as vortioxetine [2] and enables researchers to interrogate combined 5-HT1A agonism/antagonism with SERT inhibition in a single chemical entity, reducing the experimental complexity of co-dosing two separate tool compounds.

CNS Drug Discovery Hit Expansion from a Conformationally Restrained, CNS MPO-Compliant Scaffold

With a logP of 3.80 and tPSA of 72 Ų—both within the CNS MPO favorable range [1]—and a rigidified carbonyl-linked azepane-pyrrolidinone core [2], this compound serves as an ideal starting scaffold for CNS-focused hit-to-lead programs. Its physicochemical profile is differentiated from the simpler, less lipophilic analog 4-(azepane-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one (logP = 2.33) , offering medicinal chemists a distinct lipophilicity window for optimizing blood-brain barrier penetration while maintaining target engagement.

Selectivity Profiling Panels for Azepane-Containing Kinase and GPCR Inhibitor Libraries

The azepane ring is a recognized privileged scaffold in kinase inhibitor design, with optimized derivatives achieving IC50 values as low as 4 nM against PKB-α [1]. The target compound, with its unique N-(4-fluorophenyl)pyrrolidin-2-one substitution, can serve as a selectivity control compound in broad-panel kinase and GPCR screening to establish the target engagement fingerprint contributed specifically by the dual-fluorophenyl azepane-pyrrolidinone motif, as opposed to mono-substituted or ring-contracted analogs.

Computational Docking and Pharmacophore Modeling with Experimentally Validated Binding Data

The availability of quantitative binding data (pKi values for HTR1A and SLC6A4) [1] combined with the compound's moderate rotatable bond count (7 bonds) and conformational restriction [2] makes it suitable for constructing experimentally anchored pharmacophore models. Unlike flexible-chain azepane derivatives that generate extensive conformational ensembles, the target compound's scaffold enables more confident pose prediction in virtual screening campaigns, reducing false-positive rates in docking-based hit identification.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.